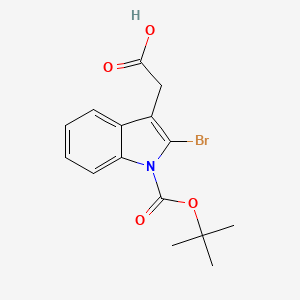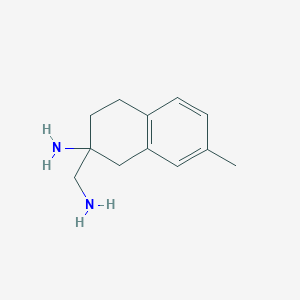
2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with a complex structure that includes both an amine group and a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multi-step organic reactions. One common method includes the reduction of a nitro compound to an amine, followed by a series of cyclization and substitution reactions. For instance, starting from a nitroaromatic compound, the nitro group can be reduced to an amine using hydrogenation over a palladium catalyst. Subsequent steps may involve cyclization reactions under acidic or basic conditions to form the tetrahydronaphthalene ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are chosen to minimize costs and environmental impact, adhering to principles of green chemistry.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of amides or other functionalized derivatives.
科学的研究の応用
2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites or altering the conformation of target proteins.
類似化合物との比較
Similar Compounds
- 2-(Aminomethyl)pyridine
- 2-(Aminomethyl)indole
- 7-methyl-1,2,3,4-tetrahydronaphthalene
Uniqueness
What sets 2-(Aminomethyl)-7-methyl-1,2,3,4-tetrahydronaphthalen-2-amine apart from similar compounds is its unique combination of structural features. The presence of both an amine group and a tetrahydronaphthalene ring system allows for a diverse range of chemical reactions and potential applications. This compound’s specific arrangement of atoms can lead to unique interactions with biological targets, making it a valuable molecule in drug discovery and development.
特性
分子式 |
C12H18N2 |
|---|---|
分子量 |
190.28 g/mol |
IUPAC名 |
2-(aminomethyl)-7-methyl-3,4-dihydro-1H-naphthalen-2-amine |
InChI |
InChI=1S/C12H18N2/c1-9-2-3-10-4-5-12(14,8-13)7-11(10)6-9/h2-3,6H,4-5,7-8,13-14H2,1H3 |
InChIキー |
FECPQDXTBCXMNG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(CCC(C2)(CN)N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)

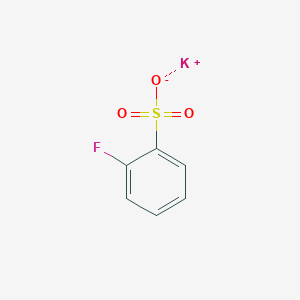

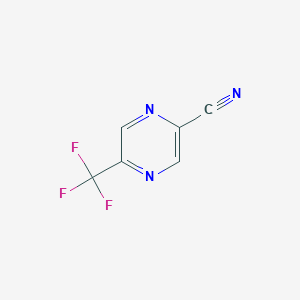


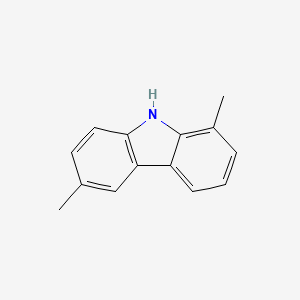
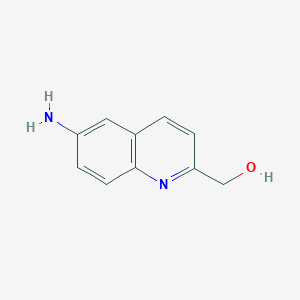
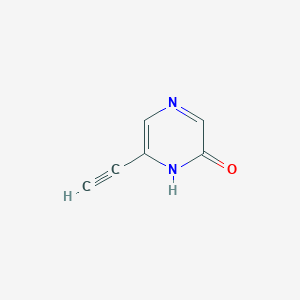
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
![1',7-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B15223883.png)

